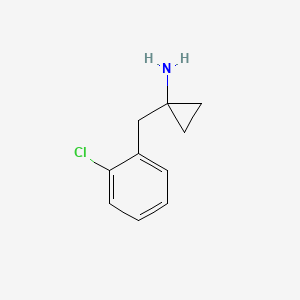

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride

Description

Contextualization within Cyclopropanamine Chemistry Research

Cyclopropanamines are recognized for their unique stereochemical and electronic properties, which are conferred by the strained three-membered ring. This inherent ring strain influences the reactivity and conformational preferences of the molecule, making it a valuable building block in the synthesis of complex organic compounds. unl.pt In the realm of medicinal chemistry, the cyclopropane (B1198618) moiety is often incorporated into drug candidates to enhance potency, improve metabolic stability, or modulate pharmacokinetic properties.

Research in cyclopropanamine chemistry is diverse, encompassing the development of novel synthetic methodologies and the exploration of their applications in various therapeutic areas. chemrxiv.org Synthetic chemists have devised numerous strategies to construct the cyclopropanamine core with high levels of stereocontrol. chemrxiv.org The functionalization of the amino group, as seen in 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.

Overview of Research Trajectories for Related Chemical Scaffolds

The research trajectory for chemical scaffolds related to this compound has been heavily influenced by their potential as enzyme inhibitors. A significant area of investigation has been their activity as inhibitors of monoamine oxidases (MAOs), a family of enzymes responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. researchgate.netmdpi.com The well-known antidepressant drug, tranylcypromine, is a cyclopropanamine derivative that acts as an irreversible inhibitor of MAOs. researchgate.net

This has spurred further research into novel cyclopropanamine derivatives with improved selectivity and potency for MAO-A or MAO-B, which could offer therapeutic benefits for depression, Parkinson's disease, and other neurological disorders. nih.govnih.gov For instance, studies on cis-N-benzyl-2-methoxycyclopropylamine have shown it to be a potent and selective inhibitor of MAO-B. nih.gov

Beyond MAOs, related scaffolds have been investigated as inhibitors of other enzymes, such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov The exploration of N-benzyl derivatives, in general, has been a fruitful area of research, with studies on N-benzylbenzamides as tubulin polymerization inhibitors and N-benzylpiperidinols as USP7 inhibitors for cancer treatment. nih.govnih.gov

Historical Perspective of 1-(2-Chlorobenzyl)cyclopropanamine Derivatives in Scientific Literature

While specific historical literature focusing exclusively on this compound is sparse, the broader history of N-benzyl cyclopropanamine derivatives is intertwined with the development of MAO inhibitors. Following the discovery of tranylcypromine's antidepressant effects in the late 1950s, a significant amount of research was dedicated to synthesizing and evaluating analogs to understand their mechanism of action and improve their therapeutic profile.

The scientific literature from the latter half of the 20th century documents extensive efforts to modify the basic cyclopropanamine scaffold. The introduction of various substituents on the phenyl ring of the benzyl (B1604629) group, including halogens like chlorine, was a common strategy to modulate the electronic properties and steric bulk of the molecules, thereby influencing their interaction with the active site of MAO enzymes.

The table below summarizes key research findings for related cyclopropanamine derivatives, providing context for the potential research interest in this compound.

| Derivative Name | Key Research Finding |

| Tranylcypromine | A well-established irreversible inhibitor of monoamine oxidases (MAOs), used as an antidepressant. researchgate.net |

| cis-N-benzyl-2-methoxycyclopropylamine | A potent and selective irreversible inhibitor of MAO-B, showing potential for the treatment of neurodegenerative diseases. nih.gov |

| trans-2-Arylcyclopropylamines | Investigated as mechanism-based inactivators of lysine-specific histone demethylase 1 (LSD1) and MAOs A and B. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVVLDWPDIYTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chlorobenzyl Cyclopropanamine Hydrochloride and Its Analogs

Regioselective and Stereoselective Synthesis of the Cyclopropane (B1198618) Core

The formation of the cyclopropane ring is a foundational step in the synthesis of 1-(2-Chlorobenzyl)cyclopropanamine and its analogs. The inherent strain and specific stereochemical arrangement of the three-membered ring necessitate advanced synthetic methods to control regioselectivity and stereoselectivity.

Chiral Synthesis Approaches

Chiral synthesis is paramount for producing enantiomerically pure cyclopropylamines, as different enantiomers can exhibit distinct biological activities. One prevalent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, camphor-derived auxiliaries have been employed in the cyclopropanation of α,β-unsaturated amides. chemrxiv.org

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral rhodium and ruthenium complexes have proven effective in the enantioselective cyclopropanation of olefins with diazo compounds. chemrxiv.org For example, ruthenium-catalyzed asymmetric cyclopropanation of vinylcarbamates can produce chiral cyclopropylamine (B47189) derivatives with high enantioselectivity. mdpi.com Biocatalysis, using engineered enzymes like cytochrome P450, also offers a highly selective method for the cyclopropanation of styrenes and other olefins, often yielding products with excellent enantiomeric excess (ee). dntb.gov.uanih.gov

A summary of representative chiral catalysts and their performance in cyclopropanation reactions is presented below.

| Catalyst/Auxiliary | Reactants | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Chiral Rh(III) Complex | Sulfoxonium ylide + β,γ-Unsaturated ketoester | >20:1 | up to 99% | chemrxiv.org |

| Ru(II)-Pheox | Vinylcarbamate + Diazo compound | N/A | High | mdpi.com |

| Engineered Myoglobin (B1173299) | Vinylstyrene + Ethyl α-diazoacetate | High | High | rochester.edu |

| Camphorpyrazolidinone | α,β-Unsaturated Amide + Ylide | >99.5% | >99.5% | chemrxiv.org |

Diastereoselective and Enantioselective Pathways

Achieving specific diastereoselectivity is crucial when multiple stereocenters are present, as is the case for many analogs of 1-(2-Chlorobenzyl)cyclopropanamine. Diastereoselective cyclopropanation can be achieved through various means, including substrate control, reagent control, and catalyst control.

For instance, the reaction of N-sulfinyl α-chloro ketimines with Grignard reagents can lead to densely functionalized chiral cyclopropylamines with good diastereoselectivity. thieme-connect.com The stereochemical outcome is dictated by the existing chirality of the N-sulfinyl group. Similarly, highly diastereoselective and enantioselective pathways to nitrile-substituted cyclopropanes have been developed using engineered myoglobin catalysts, which control the approach of the reactants within the enzyme's active site. rochester.edu

Metal-catalyzed cyclopropanations often exhibit high levels of diastereocontrol. The choice of metal, ligand, and reaction conditions can be tuned to favor the formation of either cis or trans isomers. For example, specific ruthenium-based catalysts have been designed for the highly enantioselective synthesis of redox-active cyclopropane carboxylates from aliphatic olefins. chemrxiv.org

The following table summarizes different diastereoselective and enantioselective methods.

| Method | Catalyst/Reagent | Substrates | Key Outcome | Reference |

| Asymmetric Cyclopropanation | Chiral Rhodium Complex | β,γ-Unsaturated ketoesters | High d.r. and ee | chemrxiv.org |

| Substrate-Controlled Synthesis | N-Sulfinyl α-Chloro Ketimines | Grignard Reagents | Good diastereoselectivity | thieme-connect.com |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Vinylarenes + Diazoacetonitrile | High d.r. and ee | rochester.edu |

| Formal Coupling | Thianthrene (Electrolysis) | Carbon Pronucleophiles + Alkenes | High diastereoselectivity (≥20:1) | nih.gov |

N-Substitution and Derivatization Strategies

Once the cyclopropane core is established, subsequent modifications are necessary to introduce the 2-chlorobenzyl group and potentially other functionalities to create a library of analogs. These strategies include direct N-substitution, as well as modifications to the benzyl (B1604629) and cyclopropyl (B3062369) moieties.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it an ideal strategy for synthesizing 1-(2-Chlorobenzyl)cyclopropanamine. nih.gov This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

Two primary pathways can be envisioned for the synthesis of the target compound:

Reaction of cyclopropanamine with 2-chlorobenzaldehyde (B119727).

Reaction of 1-aminocyclopropanecarbaldehyde with a 2-chlorobenzyl derivative or the reaction of cyclopropanecarboxaldehyde (B31225) with 2-chlorobenzylamine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. More recently, organocatalytic methods using Hantzsch esters as a hydride source have been developed, offering a sustainable and chemoselective alternative. nih.gov These methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups, avoiding issues like premature ring-opening of the cyclopropane core. nih.gov For instance, cobalt-based composites have been studied as catalysts for the reductive amination of aromatic aldehydes, including p-chlorobenzaldehyde, with various amines, achieving high yields. mdpi.com

| Aldehyde/Ketone | Amine | Catalyst/Reducing Agent | Yield | Reference |

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 72-96% | mdpi.com |

| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 60-89% | mdpi.com |

| Cyclohexanone | Benzylamine (B48309) | Au/CeO₂/TiO₂ / H₂ | 79% | researchgate.net |

| Chiral Formylcyclopropanes | Various Amines | Diphenyl phosphate (B84403) / Hantzsch ester | Good to Excellent | nih.gov |

Functional Group Interconversions on the Benzyl Moiety

Modification of the 2-chlorobenzyl group allows for the synthesis of a diverse range of analogs. Standard functional group interconversions can be applied to alter the substituents on the aromatic ring. For example, the chlorine atom can be replaced by other groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of alkoxy, amino, cyano, or alkyl groups.

Furthermore, other positions on the benzene (B151609) ring can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents, although the directing effects of the existing chloro and benzylamine groups must be considered. The newly introduced groups can then be further modified. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated. These transformations provide access to a wide array of analogs with varied electronic and steric properties. biosyn.comsolubilityofthings.com

Cyclopropyl Ring Modifications

While the cyclopropane ring is generally stable, its high ring strain allows for unique chemical transformations, providing pathways to novel analogs. Ring-opening reactions can be initiated under various conditions, such as with Lewis acids, transition metals, or through radical pathways. nih.govbeilstein-journals.org This can convert the cyclopropylmethylamine scaffold into linear or larger cyclic structures. For example, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents can lead to ring-opened 1,3-difunctionalized products. nih.gov

Alternatively, the C-H bonds on the cyclopropane ring can be functionalized. While challenging, recent advances have enabled the direct C-H amination of cyclopropanes. For instance, a phosphine-catalyzed formal tertiary Csp³–H amination of activated cyclopropanes with N-heterocycles has been reported, providing a route to 1-substituted cyclopropylamines. acs.orgacs.org Such strategies, if applicable, could offer novel entry points to analogs by modifying the cyclopropane core itself after its initial formation.

Multi-Step Synthetic Sequences and Optimization

The construction of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride necessitates a multi-step synthetic approach, combining the formation of the cyclopropane ring with the introduction of the N-(2-chlorobenzyl) moiety. A plausible and convergent synthetic strategy involves the initial preparation of cyclopropanamine, followed by N-alkylation with 2-chlorobenzyl chloride or a reductive amination with 2-chlorobenzaldehyde.

A common route to primary cyclopropylamines involves the Hofmann or Curtius rearrangement of cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide (B81097), respectively. The Curtius rearrangement, in particular, is often favored for its milder conditions and scalability. nih.govnih.gov An alternative, modern approach involves the titanium-mediated coupling of nitriles with Grignard reagents, which can provide direct access to primary cyclopropylamines from readily available starting materials. organic-chemistry.org

Once cyclopropanamine is obtained, the final step is the introduction of the 2-chlorobenzyl group. Reductive amination of cyclopropanamine with 2-chlorobenzaldehyde is a widely used and efficient method. jocpr.comnih.gov This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine using a variety of reducing agents.

A representative multi-step synthetic sequence is outlined below:

Formation of Cyclopropanecarboxylic Acid: This can be achieved through various methods, such as the cyclopropanation of an appropriate alkene precursor.

Conversion to Cyclopropanecarbonyl Azide: The carboxylic acid is activated, often as an acid chloride or mixed anhydride (B1165640), and then reacted with an azide source, such as sodium azide.

Curtius Rearrangement: The carbonyl azide is thermally or photochemically rearranged to an isocyanate, which is subsequently hydrolyzed to yield cyclopropanamine.

Reductive Amination: Cyclopropanamine is reacted with 2-chlorobenzaldehyde in the presence of a reducing agent to form 1-(2-Chlorobenzyl)cyclopropanamine.

Salt Formation: The free base is then treated with hydrochloric acid to yield the final hydrochloride salt.

The transition of a synthetic route from the laboratory to a larger, scalable process presents numerous challenges. For the synthesis of this compound, scalability hinges on factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

The Curtius rearrangement, while useful, involves the use of azides, which can be thermally unstable and pose an explosion risk on a large scale. researchgate.net Therefore, careful process safety studies and engineering controls are paramount. A scalable alternative to the Curtius degradation for producing cyclopropylamine is the Hofmann rearrangement of cyclopropanecarboxamide. This method has been successfully implemented in continuous-flow microreaction systems, which can enhance safety and improve efficiency by providing better control over reaction parameters. acs.orggoogle.com

For the reductive amination step, catalytic hydrogenation is a highly scalable and atom-economical method. google.com The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easy separation of the catalyst from the reaction mixture by filtration, simplifying the workup procedure. google.com The choice of solvent is also critical for a scalable process, with a preference for greener solvents and conditions that facilitate product isolation.

The table below illustrates a comparison of different synthetic methods for key steps in the synthesis of N-substituted cyclopropylamines, with considerations for scalability.

| Step | Method | Advantages for Scalability | Potential Challenges for Scalability |

| Cyclopropylamine Synthesis | Hofmann Rearrangement | Uses readily available reagents; can be adapted to continuous flow. | Involves handling of bromine and strong bases. |

| Curtius Rearrangement | Generally high yielding and clean reactions. | Use of potentially explosive azide intermediates. nih.govnih.gov | |

| Kulinkovich-Szymoniak Reaction | One-step synthesis from nitriles. organic-chemistry.org | Requires organometallic reagents which can be sensitive. | |

| N-Alkylation | Reductive Amination (Catalytic Hydrogenation) | High atom economy; easy catalyst removal; mild conditions. google.com | Catalyst deactivation; requires specialized high-pressure equipment. |

| Reductive Amination (Hydride Reductants) | Wide range of compatible functional groups; no high-pressure equipment needed. | Stoichiometric amounts of reductant generate more waste. |

Optimizing a multi-step synthesis involves a systematic study of each reaction to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of 1-(2-Chlorobenzyl)cyclopropanamine, key areas for optimization include the reductive amination and the final salt formation and crystallization.

In the reductive amination of cyclopropanamine with 2-chlorobenzaldehyde, several parameters can be optimized. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often favored in laboratory-scale synthesis due to its mildness and selectivity, while sodium borohydride is a more cost-effective option for larger scales, though it may require pH control. organic-chemistry.org Catalyst screening is crucial for catalytic hydrogenation, with different catalysts and loadings affecting reaction times and selectivity.

The reaction conditions, such as temperature, pressure, solvent, and reactant stoichiometry, must also be carefully optimized. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables on the reaction yield and purity.

The following table presents hypothetical data from an optimization study of the reductive amination step, illustrating how systematic variation of parameters can lead to improved yields.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaBH4 | Methanol (B129727) | 25 | 75 |

| 2 | NaBH4 | Methanol | 0 | 82 |

| 3 | NaBH(OAc)3 | Dichloromethane | 25 | 91 |

| 4 | H2/Pd-C | Ethanol | 25 | 95 |

| 5 | H2/Pd-C | Ethanol | 50 | 93 |

Salt Formation Chemistry and Crystallization in Research Contexts

The final step in the synthesis is the formation of the hydrochloride salt. This is a critical step as the salt form of a compound often has improved physicochemical properties, such as stability and solubility, compared to the free base. libretexts.org The formation of a crystalline salt is also a highly effective method for purification. rsc.org

The reaction of the free base, 1-(2-Chlorobenzyl)cyclopropanamine, with hydrochloric acid is an acid-base reaction that forms the corresponding ammonium (B1175870) chloride salt. spectroscopyonline.com In a research context, this is typically achieved by dissolving the free base in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous HCl. nih.govresearchgate.net The use of aqueous HCl is often avoided if an anhydrous salt is desired, as the presence of water can lead to the formation of hydrates or affect the crystal form. google.com

The choice of solvent is crucial for obtaining a crystalline product with good yield and purity. The ideal crystallization solvent is one in which the hydrochloride salt has low solubility, while the free base and any impurities are more soluble. Anti-solvent crystallization is a common technique, where a solvent in which the salt is insoluble (the anti-solvent) is added to a solution of the salt, inducing precipitation. sciencemadness.org

The crystallization process itself can be optimized by controlling factors such as the rate of cooling, the rate of anti-solvent addition, and agitation. These parameters can influence the crystal size, shape, and polymorphic form, which in turn can affect the bulk properties of the final product. google.com Characterization of the resulting salt is typically performed using techniques such as X-ray powder diffraction (XRPD) to confirm the crystal structure, differential scanning calorimetry (DSC) to determine the melting point and purity, and spectroscopy (NMR, IR) to confirm the chemical identity. researchgate.net

Elucidation of Molecular Mechanisms of Action of 1 2 Chlorobenzyl Cyclopropanamine Hydrochloride

Target Identification and Biochemical Characterization

There is no specific information available in the searched literature detailing the enzyme inhibition kinetics or specificity of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride towards Monoamine Oxidase (MAO), Lysine-Specific Demethylase 1 (LSD1), or N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

Monoamine Oxidase (MAO): MAOs are enzymes crucial for the degradation of monoamine neurotransmitters. mdpi.com Inhibitors of MAO, particularly those with a cyclopropylamine (B47189) structure, have been investigated for therapeutic purposes. nih.gov However, no studies were found that determined the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for either MAO-A or MAO-B. researchgate.netmdpi.com

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a role in epigenetic regulation and has become a target in cancer therapy. nih.gov Compounds containing an arylcyclopropylamine scaffold have been explored as potential LSD1 inhibitors. nii.ac.jp Despite the structural similarity, no data on the inhibitory activity of this compound against LSD1 is present in the available literature.

N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of bioactive N-acyl-ethanolamides. vanderbilt.edunih.govnih.gov While inhibitors and activators of this enzyme are being investigated for various diseases, there is no published research indicating that this compound has been screened for or possesses any activity towards NAPE-PLD. researchgate.net

No public data from receptor binding affinity studies for this compound could be located.

5-HT2C Receptor: The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that is a target for drugs treating a variety of central nervous system disorders. frontiersin.org Ligands for this receptor can act as agonists, antagonists, or inverse agonists. nih.gov Binding affinity is typically reported as a Ki value. researchgate.netselleckchem.com However, no studies were found that characterized the binding profile or functional activity of this compound at the 5-HT2C receptor or any other receptor subtype.

Investigation of Intracellular Signaling Pathway Modulation

The concept of biased agonism describes the ability of a ligand to selectively activate specific downstream signaling pathways of a GPCR over others. nih.govnih.gov This phenomenon has been explored for various GPCRs, including the 5-HT2C receptor, to develop drugs with improved therapeutic profiles. nih.govbiorxiv.org There is no information in the searched scientific literature to suggest that this compound functions as a biased agonist at any GPCR.

Given the absence of data identifying a specific molecular target (e.g., an enzyme or receptor) for this compound, no studies on its modulation of downstream molecular pathways have been published. For instance, activation of the 5-HT2C receptor can lead to the stimulation of phospholipase C (PLC) and the phosphorylation of ERK1/2, but any connection between the specified compound and these pathways is currently uncharacterized. nih.gov

Structure-Mechanism Relationships at the Molecular Level

Preclinical Pharmacological Evaluation of this compound Derivatives: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no specific preclinical pharmacological data was found for the compound this compound.

This article aims to address the requested outline for a preclinical pharmacological evaluation of this compound. However, extensive searches for primary research articles, reviews, and database entries have yielded no specific studies detailing the in vitro or in vivo pharmacological properties of this particular chemical entity.

The provided outline requests detailed research findings, including data tables, on the following aspects of the compound:

Preclinical Pharmacological Evaluation of 1 2 Chlorobenzyl Cyclopropanamine Hydrochloride Derivatives

In Vivo Efficacy Studies in Non-Human Animal Models

Models for Inflammatory Responses

Without any available scientific studies, it is not possible to provide informative and scientifically accurate content for these sections. The creation of data tables and the detailing of research findings are contingent on the existence of such research.

The general class of cyclopropane (B1198618) derivatives is known to possess a wide range of biological activities. However, extrapolating these general properties to the specific compound 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride without direct experimental evidence would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, this report must conclude that there is no publicly available information to fulfill the specific requirements of the requested article. Further research would be necessary to determine the preclinical pharmacological profile of this compound.

Anti-infective Models

Limited direct research has been published on the specific anti-infective properties of this compound. However, the broader classes of compounds to which it belongs, namely cyclopropanamine and benzylamine (B48309) derivatives, have been the subject of investigation for their potential antimicrobial and antiviral activities.

Compounds containing a cyclopropane ring have demonstrated a range of biological activities, including antibacterial and antifungal properties. mdpi.comnih.gov For instance, a study involving fifty-three amide derivatives containing a cyclopropane moiety revealed that several of these compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.gov Specifically, three compounds were found to be particularly effective against Candida albicans, with a minimum inhibitory concentration (MIC80) of 16 μg/mL. mdpi.comnih.gov

Similarly, benzylamine derivatives have been explored for their anti-infective potential. Research into new C3- and CS-symmetrical tri-substituted triazine derivatives featuring benzylamine substituents showed significant anti-herpes simplex virus type 1 (anti-HSV-1) activity. nih.gov Two compounds, in particular, demonstrated high potency with EC50 values of 0.98 and 1.23 µM, respectively, alongside low cytotoxicity. nih.gov Furthermore, a series of novel benzylamine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with most compounds showing activity in the range of 20 to 28 µM. openmedicinalchemistryjournal.com

Interactive Data Table: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives

| Compound ID | Target Organism | MIC80 (μg/mL) |

| F5 | Staphylococcus aureus | 32 |

| F9 | Staphylococcus aureus | 64 |

| F29 | Staphylococcus aureus | 64 |

| F53 | Staphylococcus aureus | 32 |

| F9 | Escherichia coli | 32 |

| F31 | Escherichia coli | 64 |

| F45 | Escherichia coli | 64 |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

Note: This data is for related cyclopropane-containing compounds, not this compound itself, and is presented for illustrative purposes of the potential activity of the cyclopropane moiety. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Chemical Substituents and Their Impact on Activity

The biological activity of 1-(2-Chlorobenzyl)cyclopropanamine and its analogues is highly sensitive to structural modifications. The key regions for chemical alteration to probe the SAR are the benzyl (B1604629) ring, the cyclopropane (B1198618) ring, and the amine nitrogen.

Benzyl Ring Modifications

The nature and position of substituents on the benzyl ring play a critical role in modulating the biological activity of 1-benzylcyclopropanamine derivatives, particularly in their capacity as inhibitors of monoamine oxidase (MAO). The 2-chloro substituent in the parent compound is a key feature, and its replacement or the addition of other groups can significantly alter potency and selectivity.

For instance, in a series of N-benzyl phenethylamines, which share the N-benzyl motif, substitutions on the benzyl ring were found to dramatically influence activity at serotonin (B10506) receptors. Specifically, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions were shown to improve both binding affinity and functional activity nih.gov. This suggests that electron-donating groups at the ortho position of the benzyl ring can be favorable. In another study on benzimidazole derivatives, it was noted that electron-deficient groups like chloro or bromo on a phenyl ring favored anti-inflammatory potency, whereas electron-rich groups like methoxy reduced it mdpi.com. This highlights that the electronic properties of the substituent are a crucial determinant of the resulting biological effect.

The position of the substituent is also of paramount importance. Studies on various benzene (B151609) derivatives have consistently shown that the position of a substituent (ortho, meta, or para) dictates the electronic distribution within the ring and, consequently, its interaction with biological targets mdpi.comnih.gov. For MAO inhibitors with a cyclopropylamine (B47189) core, the specific placement of electron-withdrawing or electron-donating groups on the benzyl ring can fine-tune the inhibitory potency and selectivity towards MAO-A or MAO-B isoforms.

| Substitution on Benzyl Ring | General Effect on Activity (in related scaffolds) | Reference |

| Electron-donating groups (e.g., -OH, -OCH₃) at ortho position | Can increase affinity and functional activity | nih.gov |

| Electron-withdrawing groups (e.g., -Cl, -Br) | Can favor certain biological activities like anti-inflammatory potency | mdpi.com |

| Positional Isomers (ortho, meta, para) | Significantly alters electronic properties and biological interactions | mdpi.comnih.gov |

Cyclopropane Ring Substitutions

The cyclopropane ring is a unique structural feature that imparts rigidity and specific electronic properties to the molecule. Its substitution is a key strategy for modulating activity. The introduction of substituents on the cyclopropane ring can influence the molecule's conformation, metabolic stability, and interaction with target enzymes.

A notable example is the study of fluorinated phenylcyclopropylamine analogues as MAO inhibitors. The introduction of a fluorine atom onto the cyclopropane ring was found to have a significant effect on inhibitory activity. Specifically, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent competitive inhibitor of microbial tyramine oxidase than the non-fluorinated parent compound, tranylcypromine nih.gov. This suggests that the stereochemistry of the substituent on the cyclopropane ring is a critical factor. The study also highlighted that a free amino group directly attached to the cyclopropane ring and a fluorine atom in a cis relationship to the amino group were structural features that enhanced tyramine oxidase inhibition nih.gov.

Furthermore, in a series of cis-cyclopropylamines, a methoxy substituent at the 2-position of the cyclopropyl (B3062369) ring was investigated. The compound cis-N-benzyl-2-methoxycyclopropylamine was identified as a highly potent and selective irreversible inhibitor of MAO-B, being over 20-fold more effective than tranylcypromine nih.gov. This finding underscores the significant impact that even small alkoxy substituents on the cyclopropane ring can have on both the potency and selectivity of inhibition.

These studies collectively indicate that the cyclopropane ring is not merely a passive scaffold but an active participant in the molecular interactions that govern biological activity. Both the nature of the substituent and its stereochemical orientation are crucial determinants of the inhibitory profile.

| Substitution on Cyclopropane Ring | Specific Compound Example | Effect on MAO Inhibition | Reference |

| Fluorine | trans-2-Fluoro-2-phenylcyclopropylamine | More potent competitive inhibitor than non-fluorinated analog | nih.gov |

| Methoxy | cis-N-Benzyl-2-methoxycyclopropylamine | Highly potent and selective irreversible MAO-B inhibitor | nih.gov |

Amine Nitrogen Modifications

The primary amine group in 1-(2-Chlorobenzyl)cyclopropanamine is a key functional group that is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. Modification of this amine nitrogen, through N-alkylation or N-acylation, can profoundly affect the compound's activity.

For instance, the inactivation of MAO by N-(1-methylcyclopropyl)benzylamine has been studied in detail. This N-methylated analog acts as a mechanism-based inactivator, where the amine nitrogen plays a central role in the chemical reaction that leads to the irreversible inhibition of the enzyme nih.gov. This suggests that while the primary amine is important, certain N-alkyl substitutions are tolerated and can even be essential for a specific mechanism of action.

However, the size and nature of the substituent on the nitrogen atom are critical. In many cases, bulky substituents can lead to a decrease in activity due to steric hindrance at the binding site. The study of 1-benzylcyclopropylamine (1-BCPA) as an inactivator of MAO-A showed that its reaction was slow, which may be attributed to the steric bulk of the benzyl group compared to smaller substituents mdpi.com.

| Modification of Amine Nitrogen | Example | Implication for Activity | Reference |

| N-methylation | N-(1-methylcyclopropyl)benzylamine | Can be crucial for mechanism-based inactivation of MAO | nih.gov |

| N-benzylation | 1-Benzylcyclopropylamine | Can influence the rate of enzyme inactivation, potentially due to steric effects | mdpi.com |

Spatial and Electronic Effects on Biological Activity

The biological activity of 1-(2-Chlorobenzyl)cyclopropanamine and its analogs is governed by a delicate interplay of spatial and electronic factors. The three-dimensional arrangement of the molecule and the distribution of electron density are critical for its recognition and binding to a biological target.

Development of SAR Models and Predictive Relationships

To quantitatively understand the relationship between the chemical structure and biological activity of 1-(2-Chlorobenzyl)cyclopropanamine analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate variations in the chemical structure with changes in biological activity.

While specific QSAR models for 1-(2-Chlorobenzyl)cyclopropanamine were not found, studies on related MAO inhibitors have successfully employed this approach. For example, QSAR models have been developed for coumarin derivatives as MAO-B inhibitors, demonstrating a significant correlation between the computed relative Gibbs free energies of binding and the experimentally observed inhibitory activities researchgate.net. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors.

The development of a robust QSAR model typically involves the calculation of a variety of molecular descriptors, which can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., HOMO/LUMO energies, partial charges), or steric (e.g., molecular volume, surface area) in nature. For a series of 1,10-phenanthrolinone derivatives with antitubercular activities, a QSAR model highlighted that the antitubercular activity was significantly affected by chemical softness, chemical hardness, and chemical potential.

The general process for developing a QSAR model involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once validated, these models can serve as powerful tools for the virtual screening of large compound libraries and for the rational design of new analogs with improved activity profiles.

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and 1-(2-Chlorobenzyl)cyclopropanamine and its derivatives are no exception. The presence of stereocenters in the molecule means that it can exist as different stereoisomers (enantiomers and diastereomers), which can have markedly different biological activities and selectivities.

The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established principle in pharmacology. For cyclopropylamine-based MAO inhibitors, the stereochemistry of the cyclopropane ring is a critical determinant of activity. For example, in the case of fluorinated phenylcyclopropylamines, the relative orientation of the fluorine and amino groups (cis vs. trans) significantly impacted the inhibitory potency nih.gov.

Furthermore, for many MAO inhibitors, one enantiomer is often significantly more potent than the other. This is because the active site of the MAO enzyme is chiral, and only one enantiomer can achieve the optimal binding orientation for effective inhibition. While specific studies on the enantiomers of 1-(2-Chlorobenzyl)cyclopropanamine were not identified in the search, it is a general principle that for chiral cyclopropylamine MAO inhibitors, the biological activity resides predominantly in one enantiomer.

Docking experiments with cis-cyclopropylamines have been used to explore the apparent affinity of different enantiomers for the MAO active site nih.gov. Such computational approaches can provide valuable insights into the preferred binding modes of different stereoisomers and help to rationalize the observed differences in their biological activities. The development of stereoselective syntheses is therefore crucial for accessing the most active enantiomer and for conducting detailed pharmacological studies.

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

| Fluorinated phenylcyclopropylamines | cis vs. trans diastereomers | Significant difference in MAO inhibitory potency | nih.gov |

| cis-Cyclopropylamines | Enantiomers | Docking studies can predict differences in affinity for MAO | nih.gov |

Computational Chemistry and Molecular Modeling of 1 2 Chlorobenzyl Cyclopropanamine Hydrochloride

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comfip.org This technique is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand, such as 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, to a macromolecular target, typically a protein or enzyme. jocpr.com

The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations. The goal is to identify the pose with the lowest binding energy, which corresponds to the most stable ligand-receptor complex. fip.org For a compound like this compound, a docking study would involve preparing its 3D structure and docking it against a relevant biological target. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction. samipubco.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the target protein, would be analyzed to understand the basis of molecular recognition. mdpi.com

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase A | -8.2 | TYR407, PHE208 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin (B10506) Transporter | -7.5 | ILE172, PHE335 | Hydrophobic |

| Dopamine Transporter | -7.1 | ASP79, SER149 | Hydrogen Bond, Electrostatic |

Note: The data in this table is illustrative and based on typical results for similar compounds, as specific docking studies for this compound are not publicly available.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific target and elicit a biological response. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would define the spatial arrangement of key chemical features. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. This approach is highly effective for discovering new chemical scaffolds and potential lead compounds for further development. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and binding stability of a ligand-receptor complex. samipubco.com

An MD simulation of this compound, both in solution and when bound to a target protein, would reveal its dynamic behavior at an atomic level. For conformational analysis, the simulation would explore the different shapes (conformations) the molecule can adopt and their relative energies. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. samipubco.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of its components over the simulation period. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide insights into the distribution of electrons within a molecule, which governs its structure, stability, and chemical reactivity.

For this compound, DFT calculations could be used to determine various electronic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions that are rich or poor in electrons, which are indicative of sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity |

Note: This data is representative of typical quantum chemical calculations for similar organic molecules and is for illustrative purposes only.

Advanced Analytical Methodologies for Research and Characterization of 1 2 Chlorobenzyl Cyclopropanamine Hydrochloride

Chromatographic Method Development and Validation for Purity and Identity in Research

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. ijper.org This method separates compounds based on their polarity, with the nonpolar stationary phase retaining less polar components longer.

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. nih.gov For this compound, a C18 column is a common choice for the stationary phase. ijper.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comthermofisher.com The buffer helps to control the pH and ensure consistent ionization of the amine, leading to reproducible retention times. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute impurities with a wide range of polarities. Detection is typically performed using a UV-Vis detector, set at a wavelength where the chlorobenzyl chromophore exhibits strong absorbance, often in the range of 220-280 nm. mdpi.com

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. ijper.org Validation parameters include specificity, linearity, precision, accuracy, and robustness. ijper.org This ensures that the method can reliably determine the purity of the compound and quantify any impurities present.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 226 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is highly effective for the analysis of volatile and thermally stable compounds. nist.gov Since amine hydrochlorides are salts and thus non-volatile, direct analysis is not feasible. The analysis is typically performed on the free base form of the compound. This is achieved by dissolving the hydrochloride salt in water, basifying the solution (e.g., with sodium hydroxide), and extracting the resulting free amine into an organic solvent like chloroform (B151607) or ethyl acetate. scispace.com

The extracted sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS or HP-5MS). mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. docbrown.info The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification. gcms.czdocbrown.info

Table 2: Typical GC-MS Analysis Parameters

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Mass Range | 40-500 amu |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments are crucial for the characterization of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. docbrown.info Their chemical shift (δ) provides information about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons. docbrown.info For this molecule, distinct signals are expected for the aromatic protons of the 2-chlorophenyl group (typically in the 7.0-7.5 ppm range), the methylene (B1212753) (-CH₂-) bridge protons, and the protons on the cyclopropane (B1198618) ring, which often appear in the upfield region (0.5-1.5 ppm). reddit.com The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.

The ¹³C NMR spectrum shows a single peak for each set of chemically non-equivalent carbon atoms. chemconnections.org The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic). The spectrum would be expected to show signals for the four distinct carbons of the cyclopropylamine (B47189) moiety and the six carbons of the chlorobenzyl group.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.2 - 7.6 | Multiplet (m) |

| Methylene (Ar-CH₂) | ~4.0 | Singlet (s) |

| Cyclopropyl (B3062369) (CH₂) | 0.8 - 1.2 | Multiplets (m) |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 132 - 135 |

| Aromatic C-H | 127 - 131 |

| Aromatic C-CH₂ | 135 - 138 |

| Methylene (Ar-CH₂) | 45 - 50 |

| Cyclopropyl C-N | 35 - 40 |

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). eurl-pesticides.eu This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass based on its chemical formula, the molecular formula can be unequivocally confirmed. eurl-pesticides.eu The mass error, expressed in parts per million (ppm), should be very low (typically < 5 ppm) for a confident assignment. eurl-pesticides.eu For this compound, HRMS would be performed on the protonated free base, [C₁₀H₁₂ClN + H]⁺.

Table 5: HRMS Data for Molecular Formula Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The spectrum of this compound would show characteristic absorption bands. Strong, broad bands in the 2500-3000 cm⁻¹ region are typical for an amine salt (N-H stretching). C-H stretching vibrations from the aromatic ring and the aliphatic cyclopropyl and methylene groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and the C-Cl stretch would be found in the fingerprint region, typically around 750 cm⁻¹. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the 2-chlorophenyl group. Substituted benzene (B151609) rings typically exhibit characteristic π → π* transitions. One would expect to see absorption maxima (λmax) in the UV region, likely around 220 nm and 270 nm, which is consistent with the presence of the aromatic ring. mdpi.com

Table 6: Summary of Expected IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (Amine Salt) | 2500 - 3000 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch | 3000 - 2850 | |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-Cl Stretch | ~750 | |

| UV-Vis | λmax 1 | ~220 nm |

Chiral Analytical Techniques for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the research and characterization of chiral molecules such as 1-(2-Chlorobenzyl)cyclopropanamine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is essential. The primary analytical methodologies for assessing enantiomeric purity rely on chiral chromatography, which induces a temporary diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention and separation. libretexts.org High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most powerful and widely used techniques for this purpose. jiangnan.edu.cn

For cyclopropane derivatives and chiral amines, chromatographic methods using chiral stationary phases (CSPs) are the preferred approach. researchgate.netmdpi.com These methods provide high resolution and sensitivity, allowing for the accurate determination of enantiomeric excess (ee). rochester.edu

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and common technique for the enantioseparation of non-volatile compounds like this compound. mdpi.comsci-hub.ru The separation is achieved on a chiral stationary phase (CSP), which is a solid support, typically silica, coated or bonded with a chiral selector. sigmaaldrich.com The choice of CSP and the mobile phase composition are paramount for achieving baseline separation (Resolution, Rs > 1.5). mdpi.com

Commonly employed CSPs for amine compounds include those based on polysaccharides (e.g., derivatives of cellulose (B213188) and amylose) and macrocyclic glycopeptides. sigmaaldrich.comnih.gov These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.

Method development for a new compound typically involves screening a variety of CSPs under different mobile phase conditions:

Normal-Phase (NP): Utilizes non-polar solvents like hexane, often modified with an alcohol (e.g., isopropanol, ethanol). This mode can offer strong π-π and dipole interactions. sigmaaldrich.com

Reversed-Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is suitable for polar and ionizable compounds. nih.gov

Polar Organic Mode (POM): Uses polar organic solvents such as methanol or acetonitrile, often with additives. This mode is effective for a broad range of compounds. sigmaaldrich.com

Polar Ionic Mode (PIM): This mode is particularly suited for ionizable molecules like amine hydrochlorides. It uses a polar organic solvent (e.g., methanol) with small amounts of an acid and a base, which can enhance ionic interactions with the CSP. sigmaaldrich.com

Given the structure of this compound, a screening protocol would likely prioritize polysaccharide and macrocyclic glycopeptide columns across polar organic, polar ionic, and reversed-phase modes.

Below is a proposed HPLC screening protocol for the development of an enantioselective method for this compound.

| Chiral Stationary Phase (CSP) Type | Mobile Phase System | Typical Additives | Detection | Primary Interactions |

|---|---|---|---|---|

| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) | Normal Phase: Hexane/Isopropanol (90/10, v/v) | 0.1% Diethylamine (DEA) for peak shape | UV at 220 nm | Hydrogen bonding, π-π interactions, steric inclusion |

| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) | Reversed Phase: Acetonitrile/Water with 10mM Ammonium Bicarbonate (pH 9) | None | UV at 220 nm | Hydrophobic and polar interactions |

| Macrocyclic Glycopeptide (e.g., Teicoplanin or Vancomycin-based) | Polar Ionic Mode: Methanol + 0.1% Acetic Acid + 0.1% Triethylamine (TEA) | None | UV at 220 nm | Ionic interactions, hydrogen bonding, inclusion complexation |

| Macrocyclic Glycopeptide (e.g., Teicoplanin or Vancomycin-based) | Polar Organic Mode: 100% Methanol | 0.1% Trifluoroacetic Acid (TFA) | UV at 220 nm | Hydrogen bonding, dipole-dipole |

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. chromatographyonline.com For primary amines like 1-(2-Chlorobenzyl)cyclopropanamine, analysis may require derivatization to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.com Chirasil-Dex, which consists of permethylated beta-cyclodextrin, has proven effective for the enantioselective analysis of various cyclopropane derivatives. researchgate.net The carrier gas is typically hydrogen or helium. The successful application of chiral GC would depend on the thermal stability of the analyte and its derivatives.

Future Research Directions and Unanswered Questions

Exploration of Novel Therapeutic Target Classes

The N-benzylcyclopropanamine core is a versatile pharmacophore that has the potential to interact with a variety of biological targets. A significant future research avenue lies in screening 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride and its analogs against a diverse array of therapeutic target classes.

A particularly promising area of exploration is in the field of epigenetics, specifically targeting enzymes like Lysine-Specific Demethylase 1 (LSD1) . Structurally related indolin-5-yl-cyclopropanamine derivatives have been identified as potent and selective LSD1 inhibitors. acs.orgnih.gov LSD1 is a key regulator of gene expression and its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Investigating the potential of this compound to inhibit LSD1 could open up new avenues for its development as an anticancer agent.

Furthermore, the presence of the chlorobenzyl group suggests that the compound could be explored for its activity against targets where halogenated aromatic moieties are known to enhance binding affinity. This includes a wide range of receptors and enzymes across different disease areas. For instance, various chlorobenzyl-substituted compounds have shown antimicrobial and other biological activities. nih.govnih.gov

Future research should therefore involve broad-based phenotypic screening to identify novel biological activities, followed by target deconvolution studies to identify the specific molecular targets.

Design and Synthesis of Functionally Selective Analogs

The development of functionally selective analogs of this compound is a critical step in optimizing its therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Based on studies of related cyclopropanamine derivatives, key areas for modification can be proposed:

Substitution on the Phenyl Ring: The position and nature of the substituent on the benzyl (B1604629) ring can significantly impact biological activity. While the current compound has a chlorine atom at the 2-position, exploring other substitutions (e.g., electron-donating or withdrawing groups at different positions) could modulate target affinity and selectivity.

Modification of the Cyclopropane (B1198618) Ring: The rigid cyclopropane ring is a key feature of the scaffold. Introducing substituents on the cyclopropane ring could influence the compound's conformational preferences and its interaction with biological targets.

Alterations to the Amine Group: The secondary amine is a potential site for modification to alter physicochemical properties such as solubility and basicity, which in turn can affect cell permeability and oral bioavailability.

A systematic approach to synthesizing and screening a library of analogs will be crucial to elucidate the SAR and identify compounds with superior therapeutic profiles.

Application in Chemical Biology Probes and Tools Development

The unique structural and electronic properties of the cyclopropane ring make N-cyclopropyl-containing molecules attractive candidates for the development of chemical biology probes. These tools are essential for studying the function and localization of proteins and other biomolecules in their native cellular environment.

N-cyclopropylanilines, which share a structural similarity with this compound, have been utilized as probes to study oxidative properties in chemical systems. acs.org This suggests that with appropriate functionalization, this compound could be developed into a probe for specific biological targets.

Future research in this area could focus on:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule would enable its use in fluorescence microscopy to visualize the subcellular localization of its target.

Biotinylation: Incorporating a biotin (B1667282) tag would allow for the affinity-based purification of the target protein, facilitating its identification and further characterization.

Photoaffinity Labeling: Introducing a photoreactive group would enable the formation of a covalent bond between the probe and its target upon photoactivation, allowing for irreversible labeling and identification.

The development of such chemical probes would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable tools for drug discovery.

Methodological Advancements in Cyclopropanamine Synthesis and Characterization

The efficient and stereoselective synthesis of cyclopropanamine derivatives is crucial for the exploration of their therapeutic potential. While various methods for the synthesis of N-benzylamines and cyclopropanamines exist, further advancements are needed to facilitate the rapid generation of diverse analog libraries. google.comnih.gov

Future research in synthetic methodology could focus on:

Asymmetric Synthesis: Developing robust and scalable methods for the enantioselective synthesis of chiral cyclopropanamine derivatives will be critical, as the stereochemistry of the cyclopropane ring often plays a crucial role in biological activity.

Late-Stage Functionalization: Exploring novel C-H activation and other late-stage functionalization strategies would allow for the direct modification of the this compound scaffold, providing rapid access to a wide range of analogs without the need for de novo synthesis.

Advanced Characterization Techniques: The use of advanced analytical techniques, such as 2D NMR spectroscopy and X-ray crystallography, will be essential for the unambiguous characterization of the synthesized compounds and for understanding their three-dimensional structure and conformational dynamics.

These methodological advancements will be enabling for the thorough exploration of the chemical space around this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to various stages, from target identification to lead optimization. researchgate.net

For this compound, AI and ML could be leveraged in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on a library of synthesized analogs could help predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative models can be used to design novel cyclopropanamine derivatives with desired properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: Docking and molecular dynamics simulations can be used to screen large virtual libraries of compounds against potential biological targets, identifying new hits with the N-benzylcyclopropanamine scaffold.

The integration of computational design with experimental synthesis and testing will create a powerful iterative cycle for the rapid optimization of this compound as a potential therapeutic agent.

Q & A

What are the optimal synthetic routes for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution between cyclopropanamine derivatives and 2-chlorobenzyl chloride. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions. A base like triethylamine facilitates deprotonation .

- Temperature Control: Maintain reactions at 0–5°C during initial mixing to prevent thermal degradation, followed by gradual warming to room temperature .

- Purification: Recrystallization from ethanol or methanol yields the hydrochloride salt with >95% purity. Chromatographic methods (e.g., silica gel) are recommended for intermediates .

How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify the cyclopropane ring (δ ~1.2–2.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). NOESY experiments resolve spatial proximity of substituents .

- X-ray Crystallography: Determines absolute configuration and bond angles, critical for chiral variants .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 211.07) and fragmentation patterns .

How can researchers address low yields in the final hydrochloride salt formation?

Level: Advanced

Methodological Answer:

Low yields often stem from incomplete salt precipitation or impurities. Solutions include:

- pH Optimization: Adjust to pH 4–5 using HCl gas or aqueous HCl to ensure protonation of the amine group .

- Solvent Polarity: Use polar aprotic solvents (e.g., acetone) to enhance salt crystallization .

- Impurity Profiling: Employ HPLC with a C18 column (UV detection at 254 nm) to identify byproducts like unreacted benzyl chloride derivatives .

How should contradictory biological activity data (e.g., neuroprotective vs. cytotoxic effects) be resolved?

Level: Advanced

Methodological Answer:

Contradictions may arise from enantiomeric differences or assay conditions:

- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers. Test each for activity .

- Dose-Response Studies: Perform in vitro assays (e.g., MTT for cytotoxicity) across concentrations (1 nM–100 µM) to identify therapeutic windows .

- Metabolic Stability: Assess compound degradation in liver microsomes to rule out false positives from metabolites .

What analytical methods are recommended for ensuring purity and stability during storage?

Level: Basic

Methodological Answer:

- HPLC Purity Analysis: Use a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates stability for room-temperature storage) .

- Moisture Sensitivity Testing: Store in desiccators with silica gel; Karl Fischer titration monitors water content .

How can enantioselective synthesis be designed for chiral variants of this compound?

Level: Advanced

Methodological Answer:

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling to induce asymmetry .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Circular Dichroism (CD): Validate enantiomeric excess (>98% ee) post-synthesis .

What are the key considerations for assessing compound stability under physiological conditions?

Level: Basic

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via LC-MS .

- Serum Stability: Add fetal bovine serum (10% v/v) and quantify remaining compound at 37°C .

- Light Sensitivity: Store aliquots in amber vials; UV-Vis spectroscopy tracks photodegradation .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (e.g., 3-F, 4-Br) or methyl groups on the benzyl ring. Compare binding affinities via SPR or ITC .

- Cyclopropane Ring Modifications: Introduce spiro- or fused rings to assess conformational effects on bioactivity .

- Computational Modeling: Use AutoDock Vina to predict interactions with targets (e.g., serotonin transporters) .

What safety protocols are essential for handling this compound in the lab?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

How can researchers investigate the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

Level: Advanced

Methodological Answer:

- Radioligand Binding Assays: Use H-labeled compound to measure affinity for receptors (e.g., σ-1 receptors) .

- Patch-Clamp Electrophysiology: Assess ion channel modulation in neuronal cell lines .

- Cryo-EM: Resolve binding conformations in complex with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.